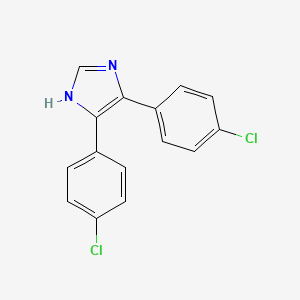![molecular formula C16H22N2O4 B8627868 Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate](/img/structure/B8627868.png)
Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate is a synthetic organic compound characterized by the presence of a hydroxybenzyl group and a tert-butyloxycarbonyl-protected piperazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can participate in hydrogen bonding and other non-covalent interactions, while the Boc-protected piperazinone ring can undergo deprotection under acidic conditions to reveal reactive sites for further chemical modifications .
Comparaison Avec Des Composés Similaires
1-[3-(Hydroxy)benzyl]-4-(tert-butyloxy)carbonyl-2-piperidine: Similar structure but with a piperidine ring instead of piperazinone.
1-[3-(Hydroxy)benzyl]-4-(tert-butyloxy)carbonyl-2-pyrrolidinone: Contains a pyrrolidinone ring instead of piperazinone.
Uniqueness: The presence of both hydroxybenzyl and Boc-protected piperazinone moieties allows for versatile chemical transformations and interactions .
Propriétés
Formule moléculaire |
C16H22N2O4 |
|---|---|
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
tert-butyl 4-[(3-hydroxyphenyl)methyl]-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-7-17(14(20)11-18)10-12-5-4-6-13(19)9-12/h4-6,9,19H,7-8,10-11H2,1-3H3 |
Clé InChI |
IGSMDTXDMZYHAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[(6-hydroxy-2,3-dihydro-1H-inden-5-yl)methyl]acetamide](/img/structure/B8627797.png)
![1H-Imidazole-5-carboxaldehyde,2-butyl-4-chloro-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B8627805.png)
![4-Chloro-2-fluoro-5-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B8627810.png)
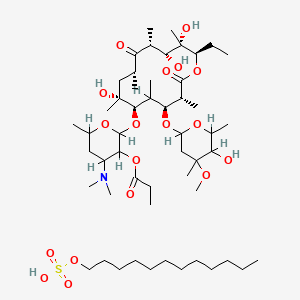
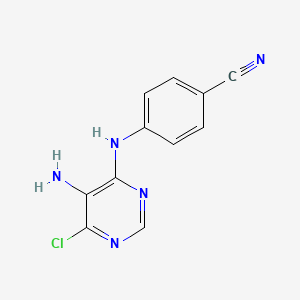
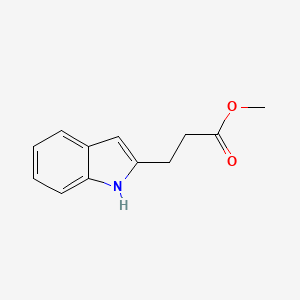
![8-(3-Chloropyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B8627852.png)
![2-[(Phenyl)methylene]-3-oxobutanoic acid, methyl ester](/img/structure/B8627858.png)


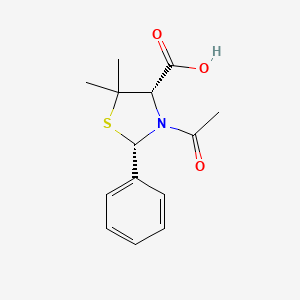
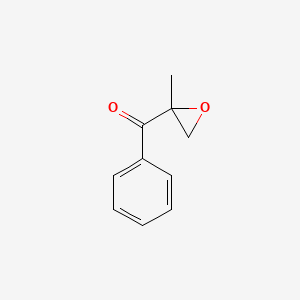
![ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate](/img/structure/B8627894.png)
